molecular formula C9H10BFO2 B13462842 (4-Cyclopropyl-3-fluorophenyl)boronic acid

(4-Cyclopropyl-3-fluorophenyl)boronic acid

Cat. No.: B13462842
M. Wt: 179.99 g/mol
InChI Key: GQXRBZMOXZCENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopropyl-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclopropyl group at the 4-position and a fluorine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Cyclopropyl-3-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a Grignard reagent derived from 4-cyclopropyl-3-fluorophenyl bromide with trimethyl borate, followed by hydrolysis, can yield the desired boronic acid. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-3-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (4-Cyclopropyl-3-fluorophenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C9H10BFO2

Molecular Weight

179.99 g/mol

IUPAC Name

(4-cyclopropyl-3-fluorophenyl)boronic acid

InChI

InChI=1S/C9H10BFO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2

InChI Key

GQXRBZMOXZCENI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CC2)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.